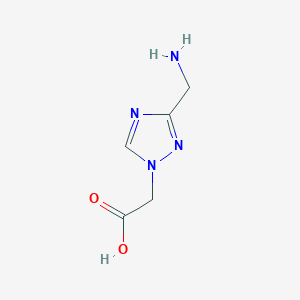
2-Methylalanine-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylalanine-d6 Hydrochloride is a labeled alanine derivative with the molecular formula C4H4D6ClNO2 and a molecular weight of 145.62 g/mol . This compound is primarily used in research settings, particularly in proteomics and stable isotope labeling studies.
Métodos De Preparación
The synthesis of 2-Methylalanine-d6 Hydrochloride involves several steps. One method includes condensing 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This Schiff base then undergoes nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride
Análisis De Reacciones Químicas
2-Methylalanine-d6 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can occur with halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-Methylalanine-d6 Hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: Researchers use it to investigate metabolic pathways and protein synthesis.
Medicine: It aids in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Methylalanine-d6 Hydrochloride involves its incorporation into metabolic pathways as a labeled analog of alanine. This allows researchers to trace and study the compound’s interactions and transformations within biological systems. The molecular targets and pathways involved include amino acid metabolism and protein synthesis .
Comparación Con Compuestos Similares
2-Methylalanine-d6 Hydrochloride can be compared with other similar compounds, such as:
2-Methylalanine: The non-deuterated form of the compound.
2,2-Dimethylglycine: Another derivative of alanine with similar properties.
2-Amino-2-methylpropanoic acid: A structurally related compound with different labeling.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways .
Propiedades
Fórmula molecular |
C4H10ClNO2 |
|---|---|
Peso molecular |
145.62 g/mol |
Nombre IUPAC |
2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H/i1D3,2D3; |
Clave InChI |
QFHPUEPQOHXZSF-TXHXQZCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N.Cl |
SMILES canónico |
CC(C)(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


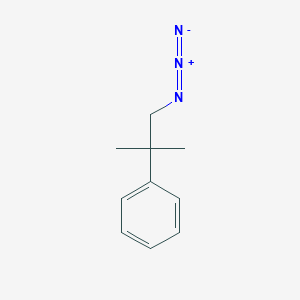
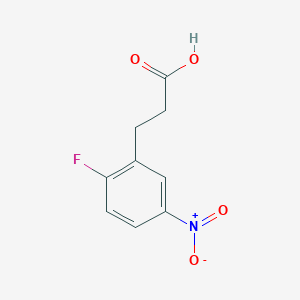
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
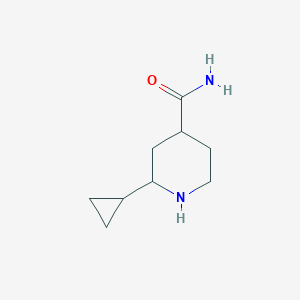
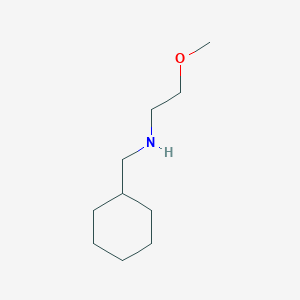
![6-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13549123.png)
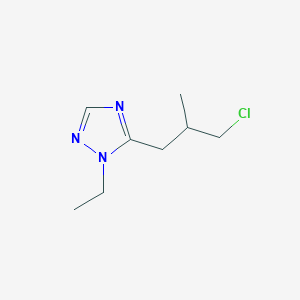
![8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13549130.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B13549137.png)
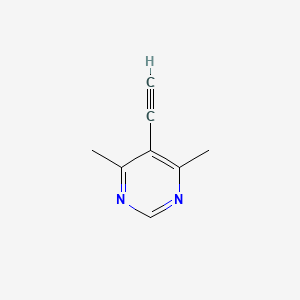
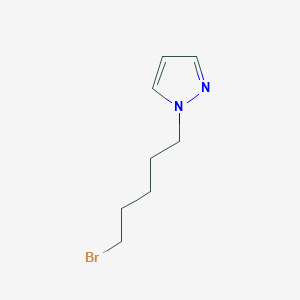

![1-[2-(Morpholin-4-yl)ethyl]cyclopropan-1-aminedihydrochloride](/img/structure/B13549158.png)
